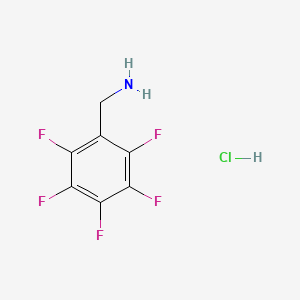

(pentafluorophenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N.ClH/c8-3-2(1-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFKMRFDNPPFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661286 | |

| Record name | 1-(Pentafluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154128-88-8 | |

| Record name | 1-(Pentafluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pentafluorophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Pentafluorophenyl Precursors

The synthesis of (pentafluorophenyl)methanamine hydrochloride typically begins with the preparation of pentafluorophenyl derivatives, as the pentafluorophenyl group is a key structural component.

1.1 Preparation of Pentafluorophenol

Pentafluorophenol is a common intermediate in the synthesis of pentafluorophenyl compounds. According to patent CN105016983B, pentafluorophenol can be prepared from hexafluorobenzene via nucleophilic substitution using a strong base under mild conditions:

-

Hexafluorobenzene mixed with potassium hydroxide (KOH) and tert-butyl alcohol as solvent.

Molar ratio hexafluorobenzene:KOH = 1:2-3.

Reaction temperature: 60-70 °C.

Reaction time: ~3 hours.

-

After reaction, water is added, solvent distilled off.

Acidification of aqueous layer with hydrochloric acid.

Extraction with methyl tert-butyl ether.

Purification by distillation to obtain pentafluorophenol as a white to light brown solid with melting point 34-36 °C.

Yield: Approximately 70-80% yield reported.

This method avoids high temperature and pressure, making it practical for scale-up.

1.2 Conversion to Pentafluorophenylmethanol or Pentafluorophenylmethyl Derivatives

Pentafluorophenol or pentafluoroanisole derivatives can be further functionalized to introduce a methanamine group. While direct literature on (pentafluorophenyl)methanamine synthesis is limited, analogous methods involve:

Substitution of a chloromethyl or bromomethyl pentafluorobenzene derivative with ammonia or amines.

Reduction of pentafluorobenzyl halides to the corresponding amines.

Amination to Obtain (Pentafluorophenyl)methanamine

The key step is the introduction of the methanamine group on the pentafluorophenyl ring.

2.1 Nucleophilic Substitution of Halomethyl Pentafluorobenzene

Starting from 4-(chloromethyl)pentafluorobenzene or similar halomethyl derivatives, nucleophilic substitution with ammonia or amine sources leads to the formation of (pentafluorophenyl)methanamine.

Conditions typically involve:

Dry, inert atmosphere (nitrogen).

Solvent such as methanol or DMF.

Controlled temperature (room temperature to moderate heating).

After reaction, the amine is isolated and purified.

2.2 Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether, methanol).

This salt formation improves stability and handling.

Representative Synthetic Route Summary

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Hexafluorobenzene + KOH + tert-butanol, 60-70 °C, 3 h | Nucleophilic substitution to pentafluorophenol | 70-80% yield |

| 2 | Pentafluorophenol → Halomethyl derivative (e.g., chloromethylation) | Introduction of chloromethyl group | Literature-dependent |

| 3 | Halomethyl pentafluorobenzene + NH3 or amine, dry solvent, inert atmosphere | Nucleophilic substitution to (pentafluorophenyl)methanamine | Moderate to high yield |

| 4 | Treatment with HCl in solvent | Formation of hydrochloride salt | Quantitative |

Research Findings and Analytical Data

Reaction monitoring: Use of ^19F NMR spectroscopy is critical for tracking substitution on the pentafluorophenyl ring and confirming functionalization steps. The fluorine signals shift upon substitution, allowing precise monitoring of reaction progress and degree of functionalization.

Purification: Dialysis and solvent extraction methods are employed to purify fluorinated amines and polymers containing pentafluorophenyl groups, as indicated in polymer modification studies.

Stability: The hydrochloride salt form of (pentafluorophenyl)methanamine is more stable and easier to handle than the free amine.

Notes on Alternative Synthetic Strategies

Some research utilizes post-polymerization modification of fluorinated polymers with pentafluorophenyl groups, indicating the versatility of pentafluorophenyl intermediates in complex syntheses.

The use of sodium methoxide and elemental sulfur in methanol under nitrogen atmosphere has been demonstrated for other fluorinated aromatic amines, suggesting potential alternative routes for amination steps.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Value | Comments |

|---|---|---|

| Starting material | Hexafluorobenzene | Commercially available |

| Base for pentafluorophenol prep | Potassium hydroxide (KOH) | Molar ratio 1:2-3 (hexafluorobenzene:KOH) |

| Solvent (pentafluorophenol step) | tert-Butanol | Facilitates nucleophilic substitution |

| Reaction temperature | 60-70 °C (pentafluorophenol step) | Mild conditions preferred |

| Reaction time | 3-10 hours | Depending on step |

| Amination solvent | Methanol, DMF | Dry, inert atmosphere required |

| Salt formation | HCl in ether or methanol | Converts amine to hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

(pentafluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

Synthesis and Reactivity

The compound acts as a versatile reagent in organic synthesis. Its reactivity can be attributed to the electron-withdrawing nature of the pentafluorophenyl group, which enhances its nucleophilicity. This property is particularly useful in:

- Peptide Synthesis : Pentafluorophenyl esters derived from this compound are employed in solid-phase peptide synthesis. They facilitate the formation of amide bonds under mild conditions, which is advantageous for synthesizing complex peptides with high purity .

- Polymer Chemistry : The compound has been utilized in creating functionalized polymer nanoparticles. These nanoparticles can be modified post-synthesis to enhance their properties for drug delivery systems or imaging agents. For instance, single-chain polymer nanoparticles (SCNPs) can be synthesized using pentafluorophenyl-functionalized polymers, which allow for controlled functionalization without altering the polymer backbone .

Peptide Modification

A study demonstrated that pentafluorophenyl esters could be used effectively for peptide conjugation through atom transfer radical polymerization (ATRP). This method led to the creation of peptide-polymer conjugates that have applications in targeted drug delivery systems and smart materials .

Nanoparticle Functionalization

Research has shown that SCNPs containing activated ester moieties derived from pentafluorophenyl groups can be used to conjugate various functional amines, including peptides and amino acids. This flexibility allows for the development of protein-like materials with tailored properties for biomedical applications .

Catalytic Applications

The compound has also been explored as a stabilizing ligand in metal complexes for catalytic processes. For example, pentafluorophenyl platinum(II) complexes have been synthesized, showing enhanced reactivity and stability, which could lead to advancements in catalysis for organic transformations .

Mechanism of Action

The mechanism of action of (pentafluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring enhance its reactivity and binding affinity to various biological targets. This compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

The following analysis compares (pentafluorophenyl)methanamine hydrochloride with other substituted phenyl methanamine hydrochlorides, focusing on molecular features, physicochemical properties, and applications.

Structural and Substituent Analysis

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features | |

|---|---|---|---|---|---|

| (Pentafluorophenyl)methanamine HCl | C₆F₅ | C₇H₅F₅N·HCl | ~243.6 | High electronegativity, lipophilicity | |

| (4-Phenoxyphenyl)methanamine HCl | 4-OPh (phenoxy) | C₁₃H₁₄NO·HCl | 249.74 | Polar aromatic ether group | |

| [2-(4-Cl-phenyl)thiazol-4-yl]methanamine HCl | Thiazole + 4-ClPh | C₁₀H₉ClN₂S·HCl | 261.17 | Heterocyclic thiazole ring | |

| (4-MeOPh)(Ph)methanamine HCl | 4-MeO, Ph | C₁₄H₁₅NO·HCl | 249.74 | Methoxy and biphenyl groups | |

| 4-(Difluoromethoxy)phenylmethanamine HCl | 4-OCF₂Ph | C₁₄H₁₄ClF₂NO | 285.72 | Difluoromethoxy group |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The pentafluorophenyl group is strongly electron-withdrawing, reducing the amine's basicity compared to methoxy (electron-donating) or unsubstituted phenyl analogs. This affects protonation behavior and salt stability .

- Heterocyclic vs. Aromatic Substituents : Thiazole-containing derivatives (e.g., [2-(4-Cl-phenyl)thiazol-4-yl]methanamine HCl) introduce nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination, which are absent in purely aromatic analogs .

Physicochemical Properties

Solubility and Stability

- (Pentafluorophenyl)methanamine HCl: Likely exhibits low water solubility due to high lipophilicity (logP > 3 inferred). Fluorinated compounds often require polar aprotic solvents (e.g., DMSO, methanol) for dissolution .

- (4-Phenoxyphenyl)methanamine HCl: Slightly soluble in methanol and DMSO, reflecting moderate polarity from the phenoxy group .

- (4-MeOPh)(Ph)methanamine HCl: Soluble in chloroform and DMSO, indicating compatibility with non-polar and polar aprotic solvents .

Thermal Stability

Biological Activity

The compound (pentafluorophenyl)methanamine hydrochloride is an organofluorine compound that has garnered interest due to its unique chemical properties and potential biological applications. This article aims to explore its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pentafluorophenyl group attached to a methanamine moiety. The presence of multiple fluorine atoms enhances lipophilicity and alters the electronic properties of the compound, potentially influencing its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing pentafluorophenyl groups can exhibit significant biological activities, particularly in cancer therapy. The mechanisms through which this compound exerts its effects include:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress in cancer cells, which can induce apoptosis .

- Enzyme Inhibition : The compound may interact with various enzymes, including histone deacetylases (HDACs), affecting gene expression and cellular proliferation .

- Cell Membrane Interaction : The lipophilic nature of the pentafluorophenyl group may facilitate membrane penetration, enhancing bioavailability and efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Notable findings include:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values indicating potent anti-cancer activity .

- Selectivity Profiles : Comparative studies with other fluorinated compounds revealed that modifications in the fluorine substitution pattern could enhance selectivity towards specific cancer cell types while minimizing toxicity to normal cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Activity : A study evaluated the efficacy of a series of pentafluorophenyl-substituted compounds against multiple cancer cell lines. Results indicated that those with higher fluorine content exhibited improved anticancer properties due to enhanced interaction with cellular targets .

- Drug Delivery Systems : Research has explored the use of pentafluorophenyl-based polymersomes as drug delivery vehicles. These systems utilize the unique properties of pentafluorophenyl groups to encapsulate therapeutic agents effectively, improving their stability and release profiles in biological environments .

Data Table: Biological Activity Summary

| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| (Pentafluorophenyl)methanamine | A549 | 10 | ROS generation, enzyme inhibition |

| (Pentafluorophenyl)methanamine | MCF-7 | 15 | Membrane interaction |

| Pentafluorophenyl derivatives | HeLa | 12 | HDAC inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.